ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate
Description
Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a pyrazole-based aromatic ester compound. Its structure comprises a central pyrazole ring substituted with a 2-hydroxy-4-methoxyphenyl group at position 3, a methyl group at position 5, and an ethoxybenzoate moiety at position 2. This compound is synthesized via nucleophilic substitution or coupling reactions involving pyrazole intermediates and ester derivatives. The compound’s molecular weight is approximately 426.43 g/mol (based on its ethyl ester analog in ), and it is commercially available in research-grade quantities (e.g., 95% purity) .
Properties
IUPAC Name |
ethyl 4-[[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-4-26-20(24)13-5-7-14(8-6-13)27-19-12(2)21-22-18(19)16-10-9-15(25-3)11-17(16)23/h5-11,23H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBYYPNYMGFEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate β-diketone under acidic or basic conditions.
Introduction of the hydroxy-methoxyphenyl group: This step involves the coupling of the pyrazole intermediate with a hydroxy-methoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its charge transport and luminescence properties
Mechanism of Action
The mechanism of action of ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. In materials science, its mechanism of action involves charge transfer processes, where it acts as a donor or acceptor in electronic devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of pyrazole derivatives with diverse substituents influencing physicochemical and biological properties. Below is a comparative analysis with structurally related analogs:
Key Observations
Substituent Effects on Bioactivity: Halogenated analogs (e.g., chloro/bromo derivatives in ) exhibit enhanced antimicrobial activity due to increased electrophilicity and membrane permeability . The target compound lacks halogens but includes a methoxy group, which may improve solubility.
Ester Group Variations :
- Replacing the ethyl ester with a methyl group () reduces molecular weight by ~42 g/mol, likely altering lipophilicity and metabolic stability.
Synthetic Accessibility :
- The target compound’s synthesis may follow routes similar to ’s method A (using iodonium salts and Na₂CO₃), though yields and purity depend on substituent reactivity .
Biological Activity
Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.38 g/mol. The structure includes a benzoate moiety linked to a pyrazole derivative, which is known for various biological activities.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O4 |
| Molecular Weight | 342.38 g/mol |
| LogP | 3.45 |
| Solubility | Soluble in DMSO |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant activity against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study evaluating the effects of methoxy-substituted pyrazoles, compounds demonstrated selective cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 1.2 to 5.3 μM . this compound's structural similarity suggests potential for comparable activity.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds with hydroxyl and methoxy groups have been shown to exhibit enhanced antioxidant activity.
Research Findings on Antioxidant Activity
A study indicated that certain derivatives with hydroxyl substitutions significantly improved antioxidative capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) . The presence of the hydroxy group in this compound may contribute similarly.
Antibacterial Activity
The antibacterial effects of related compounds have also been documented. For example, certain pyrazole derivatives exhibited notable activity against Gram-positive bacteria, such as Enterococcus faecalis.
Table 2: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Hydroxy-substituted pyrazole | E. faecalis | 8 |
| Methoxy-substituted benzimidazole | Staphylococcus aureus | 12 |
The biological activities of this compound may be attributed to its ability to modulate oxidative stress pathways and inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Proposed Mechanisms
- Inhibition of Cell Cycle Progression : Similar compounds have been shown to induce G0/G1 phase arrest in cancer cells.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are common pathways observed in related studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
